molecular formula C18H32ClN2O8PS B1432242 Dehydro Clindamycin Phosphate CAS No. 1309349-64-1

Dehydro Clindamycin Phosphate

カタログ番号 B1432242
CAS番号: 1309349-64-1
分子量: 502.9 g/mol
InChIキー: VHAXPPPXMXEIOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clindamycin phosphate is a water-soluble ester of clindamycin and phosphoric acid. Each mL contains the equivalent of 150 mg clindamycin, 0.5 mg disodium edetate, and 9.45 mg benzyl alcohol added as a preservative . It is a semi-synthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin .


Synthesis Analysis

Clindamycin phosphate can be prepared by first creating the novel intermediate, clindamycin phosphoryl benzylate . The method can be used to make other structurally related compounds .


Molecular Structure Analysis

The crystal structures of two clindamycin phosphate solvates, a dimethyl sulfoxide (DMSO) solvate, and a methanol/water solvate (solvate V), have been determined by single-crystal X-ray diffraction .

科学的研究の応用

1. Application in Structural and Thermal Stability Studies

  • Summary of the Application: Clindamycin Phosphate (CP), an antibacterial agent, has been reported to form several solid-state forms. The crystal structures of two CP solvates, a dimethyl sulfoxide (DMSO) solvate and a methanol/water solvate (solvate V), have been determined by single crystal X-ray diffraction .
  • Methods of Application: The properties and transformations of these forms were characterized by powder X-ray diffraction, Single-crystal X-ray diffraction, differential scanning calorimetry, thermo gravimetric analysis, hot-stage microscopy, and dynamic vapor sorption .
  • Results or Outcomes: Very different hydrogen bonding networks exist among the host-host and host-solvent molecules in the two crystal structures, resulting in different moisture stabilities. The thermal stabilities of the two solvates upon heating and desolvation were also studied .

2. Application in Dermatology

  • Summary of the Application: Clindamycin is a highly effective antibiotic of the lincosamide class. It has been widely used for decades to treat a range of skin and soft tissue infections in dermatology and medicine .
  • Methods of Application: Clindamycin is commonly prescribed for acne vulgaris, with current practice standards utilizing fixed-combination topicals containing clindamycin that prevent Cutibacterium acnes growth and reduce .
  • Results or Outcomes: The application of Clindamycin has shown significant efficacy against Gram-positive and Gram .

3. Application in Antibacterial Treatment

  • Summary of the Application: Clindamycin is a lincosamide antibiotic medication used for the treatment of a number of bacterial infections, including osteomyelitis (bone) or joint infections, pelvic inflammatory disease, strep throat, pneumonia, acute otitis media (middle ear infections), and endocarditis .
  • Methods of Application: It is available by mouth, by injection into a vein, and as a cream or a gel to be applied to the skin or in the vagina .
  • Results or Outcomes: It has been found to be effective against Gram-positive and Gram .

4. Application in Malaria Treatment

  • Summary of the Application: In combination with quinine, Clindamycin can be used to treat malaria .
  • Methods of Application: It is administered orally or by injection .
  • Results or Outcomes: It has shown efficacy in treating malaria when used in combination with quinine .

5. Application in Transdermal Delivery

  • Summary of the Application: Transdermal delivery in the form of a nanogel is a promising formulation of Clindamycin Phosphate .
  • Methods of Application: The nanogel is prepared by heating, homogenizing, and centrifuging a mixture of Clindamycin Phosphate, Aloe vera, and other excipients .
  • Results or Outcomes: The nanogel formulation enhances the therapeutic efficiency of Clindamycin Phosphate by providing maximum permeation and longer retention .

6. Application in Acne Treatment

  • Summary of the Application: Clindamycin Phosphate, in combination with Adapalene and Benzoyl Peroxide, has been used in a fixed-dose triple-combination gel for the treatment of moderate-to-severe acne .
  • Methods of Application: The gel is applied topically once daily .
  • Results or Outcomes: The treatment has shown superior efficacy compared to vehicle and all three dyad component gels, and was well tolerated over 12 weeks in pediatric, adolescent, and adult participants with moderate-to-severe acne .

7. Application in Antibacterial Triple-Combination Drug

  • Summary of the Application: Clindamycin Phosphate, in combination with Adapalene and Benzoyl Peroxide, forms a triple-combination drug that has shown efficacy in treating acne .
  • Methods of Application: The drug is applied topically .
  • Results or Outcomes: The triple-combination drug has demonstrated superior efficacy to vehicle and all three dyad component gels, and was well tolerated over 12 weeks in pediatric, adolescent, and adult participants with moderate-to-severe acne .

Safety And Hazards

When handling clindamycin phosphate, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

There is ongoing research into the potential of clindamycin derivatives with broad-spectrum antibacterial properties. The main goal is to identify new antibacterial targets to lay the foundation for developing novel antimicrobial agents .

特性

IUPAC Name

[6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAXPPPXMXEIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClN2O8PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro Clindamycin Phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydro Clindamycin Phosphate
Reactant of Route 2
Dehydro Clindamycin Phosphate
Reactant of Route 3
Dehydro Clindamycin Phosphate
Reactant of Route 4
Dehydro Clindamycin Phosphate
Reactant of Route 5
Reactant of Route 5
Dehydro Clindamycin Phosphate
Reactant of Route 6
Dehydro Clindamycin Phosphate

Citations

For This Compound
3
Citations
Y Li, T Wu, SZ Chen, QS Sun, L Qin… - Yao xue xue bao= Acta …, 2010 - europepmc.org
… The four unknown impurities were determined as clindamycin-B-phosphate (1), clindamycin-2,4-diphosphate (2), 3',6'-dehydro clindamycin phosphate (3), epi-clindamycin …
Number of citations: 6 europepmc.org
Y LI, T WU, S CHEN, Q SUN, L QIN, L XU
Number of citations: 0
李悦, 吴彤, 陈述增, 孙秋实, 覃俐, 许凌月 - 药学学报, 2010 - researchgate.net
… The four unknown impurities were determined as clindamycin-Bphosphate (1), clindamycin-2, 4-diphosphate (2), 3', 6'-dehydro clindamycin phosphate (3), epi-clindamycin phosphate (4…
Number of citations: 3 www.researchgate.net

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。